molecular formula C22H26N2O4 B8811320 MDL 28170

MDL 28170

Cat. No.: B8811320
M. Wt: 382.5 g/mol
InChI Key: NGBKFLTYGSREKK-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

MDL-28170 undergoes various chemical reactions, including inhibition of calpain and cathepsin B. It does not inhibit trypsin-like serine proteases. The compound is known to block the sites of catalysis of calpains, thereby preventing their proteolytic activity . Common reagents used in these reactions include DMSO for solubilization and various buffers for maintaining pH levels. Major products formed from these reactions include the inhibited forms of calpain and cathepsin B.

Mechanism of Action

MDL-28170 exerts its effects by selectively inhibiting calpain-1 and calpain-2. It rapidly penetrates the blood-brain barrier and inhibits brain cysteine protease activity following systemic administration . The compound also blocks gamma-secretase, which is involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease . By inhibiting calpain activity, MDL-28170 prevents the proteolysis of key cellular proteins, thereby protecting cells from damage and death.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1

InChI Key

NGBKFLTYGSREKK-PMACEKPBSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MDL 28170
Reactant of Route 2
Reactant of Route 2
MDL 28170
Reactant of Route 3
Reactant of Route 3
MDL 28170
Reactant of Route 4
MDL 28170
Reactant of Route 5
MDL 28170
Reactant of Route 6
MDL 28170

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.